molecular formula C7H6F3NO B1395278 (3-(Trifluoromethyl)pyridin-4-yl)methanol CAS No. 1227598-69-7

(3-(Trifluoromethyl)pyridin-4-yl)methanol

Cat. No. B1395278
CAS RN: 1227598-69-7
M. Wt: 177.12 g/mol
InChI Key: YSYTYEWRIOVGQT-UHFFFAOYSA-N
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Description

“(3-(Trifluoromethyl)pyridin-4-yl)methanol” is a chemical compound with the CAS Number: 1227598-69-7. It has a molecular weight of 177.13 and its IUPAC name is [3-(trifluoromethyl)-4-pyridinyl]methanol .


Synthesis Analysis

Trifluoromethylpyridines (TFMPs), such as the compound , are key structural motifs in active agrochemical and pharmaceutical ingredients. The synthesis of TFMPs generally involves two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine, and the second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the linear formula C7H6F3NO . The InChI code for this compound is 1S/C7H6F3NO/c8-7(9,10)6-3-11-2-1-5(6)4-12/h1-3,12H,4H2 .


Physical And Chemical Properties Analysis

“this compound” is a solid at room temperature. It should be stored sealed in a dry environment at 2-8°C .

Scientific Research Applications

Corrosion Inhibition

(1-(pyridin-4-ylmethyl)-1H-1,2,3-triazole-4-yl)methanol (PTM) has been studied as a corrosion inhibitor for mild steel in acidic environments. PTM has shown high effectiveness in inhibiting corrosion, particularly due to its strong interaction with mild steel surfaces in aqueous systems. The pyridine segment plays a crucial role in its high inhibition efficiency (Ma et al., 2017).

Coordination Chemistry and Structural Analysis

Complexes involving 4-pyridine hemiacetal, including methoxy(pyridin-4-yl)methanol, have been synthesized and studied, providing insights into their structural and physicochemical properties. These studies offer valuable information on the coordination behavior and molecular structure of such complexes (Bourosh et al., 2018).

Catalysis in Polymer Production

Derivatives of pyridin-4-yl)methanol have been used in the catalytic oligomerization of ethylene, demonstrating their potential in industrial applications, particularly in the production of polymers. The structural and functional properties of these complexes under various conditions have been comprehensively studied (Kermagoret & Braunstein, 2008).

Chemical Synthesis and Modification

Derivatives of pyridin-4-yl)methanol have been utilized in various chemical synthesis and modification processes. These include the development of new catalytic methods for the introduction of functional groups into aromatic rings and the conversion of propargylic alcohols to enones, highlighting their versatility in chemical synthesis (Grozavu et al., 2020), (Erenler & Biellmann, 2005).

Biocatalysis and Green Chemistry

Innovative methods have been developed for the biocatalytic synthesis of S-(4-chlorophenyl)-(pyridin-2-yl) methanol, showcasing the use of (3-(Trifluoromethyl)pyridin-4-yl)methanol derivatives in green chemistry. These methods leverage the advantages of liquid-liquid biphasic microreaction systems, improving efficiency and reducing reaction times (Chen et al., 2021).

Safety and Hazards

This compound is considered hazardous. It may cause skin irritation and serious eye irritation. It may also cause respiratory irritation. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/eye protection/face protection .

Future Directions

The demand for TFMP derivatives has been increasing steadily in the last 30 years. It is expected that many novel applications of TFMP will be discovered in the future .

properties

IUPAC Name

[3-(trifluoromethyl)pyridin-4-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6F3NO/c8-7(9,10)6-3-11-2-1-5(6)4-12/h1-3,12H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSYTYEWRIOVGQT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC(=C1CO)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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